1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride
Overview
Description
1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride, with the CAS Number 1803599-93-0, is a research chemical . It has a molecular weight of 264.17 . The IUPAC name for this compound is (1-(2-chloro-4-fluorophenyl)cyclopentyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15ClFN.ClH/c13-11-7-9(14)3-4-10(11)12(8-15)5-1-2-6-12;/h3-4,7H,1-2,5-6,8,15H2;1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Analysis
- Chemical Precursors and Decomposition Products : Research identified a suspected chemical precursor of 2-fluorodeschloroketamine, a related compound, and its decomposition products, highlighting the mechanisms and pathways involved in its transformation. This study provides a foundation for understanding the chemical behavior and potential applications of similar compounds in medicinal chemistry and drug design (Xuan-Gan Luo et al., 2022).
Pharmacological Research
Anticancer Activity : A study on 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, which share a functional group similarity, showed potential anti-leukemia bioactivity. This demonstrates the compound's relevance in developing anticancer therapies (Dingrong Yang et al., 2009).
Antitumor Mechanisms : Another investigation into 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na) highlighted its potent antitumor activity, showcasing the compound's application in cancer treatment research (Li-Chen Chou et al., 2010).
Material Science and Organic Synthesis
- New Synthesis Methods : Research on new synthesis methods for 1-arylpiperidin-4-ols, including derivatives with fluorophenyl groups, underlines the compound's utility in material science and organic synthesis (C. Reese & E. A. Thompson, 1988).
Electrooptical Properties
- Electrooptical Applications : A study on laterally substituted 4-n-alkylphenyl 4-n-alkylbicyclo (2.2.2) octane-1-carboxylates, which includes compounds with fluoro and chlorophenyl groups, discusses their significant nematic ranges and low melting esters, relevant for electrooptical device development (G. W. Gray & S. Kelly, 1981).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[1-(2-chloro-4-fluorophenyl)cyclopentyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN.ClH/c13-11-7-9(14)3-4-10(11)12(8-15)5-1-2-6-12;/h3-4,7H,1-2,5-6,8,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENSIERAUHATRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=C(C=C(C=C2)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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